An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document also presents hypothetical, yet plausible, experimental protocols for its synthesis and purification based on established methodologies for related compounds. Furthermore, potential biological activities and mechanisms of action are discussed, drawing parallels with structurally similar imidazopyrazine and oxadiazole derivatives that have demonstrated anticancer and anti-inflammatory properties. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Chemical Properties
Table 1: Chemical and Physical Properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
| Property | Value | Source |
| IUPAC Name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | N/A |
| Synonyms | 3-Amino-4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazole | [1] |
| CAS Number | 1031927-02-2 | [1] |
| Molecular Formula | C₈H₆N₆O | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| SMILES | C1=CN2C=C(C3=NON=C3N)N=C2C=N1 | [1] |
| Topological Polar Surface Area (TPSA) | 95.13 Ų | [1] |
| logP (computed) | 0.3615 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| Rotatable Bonds | 1 | [1] |
| Purity | ≥97% (as offered by suppliers) | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.
Hypothetical Experimental Protocols
The following protocols are proposed based on general synthetic methods for imidazo[1,2-a]pyrazines and 4-substituted 1,2,5-oxadiazol-3-amines. These are intended as a starting point for experimental design and will require optimization.
Proposed Synthesis Workflow
The synthesis of the target compound can be envisioned as a multi-step process, beginning with the formation of the imidazo[1,2-a]pyrazine core, followed by the construction and coupling of the 4-amino-1,2,5-oxadiazole moiety.
Caption: Hypothetical multi-step synthesis workflow.
Detailed Methodologies
Step 1: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrazine Intermediate
This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]azines.[2][3][4][5]
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Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an equimolar amount of a suitable α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) (1.0 eq).
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Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 2-aryl-imidazo[1,2-a]pyrazine intermediate.
Step 2: Synthesis of a Functionalized 4-Amino-1,2,5-oxadiazole Precursor
This protocol is based on known methods for the synthesis of substituted 1,2,5-oxadiazol-3-amines.[6][7]
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Preparation of Diaminoglyoxime: Start with the nitrosation of malononitrile followed by reduction to obtain diaminoglyoxime.
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Cyclization: The diaminoglyoxime is then cyclized to form 3,4-diamino-1,2,5-oxadiazole.
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Selective Functionalization: One of the amino groups of 3,4-diamino-1,2,5-oxadiazole is then selectively protected or converted to a suitable leaving group to allow for the subsequent coupling reaction.
Step 3: Coupling and Final Product Formation
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Coupling Reaction: The functionalized imidazo[1,2-a]pyrazine from Step 1 is coupled with the functionalized 4-amino-1,2,5-oxadiazole from Step 2. The specific coupling strategy (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling) will depend on the nature of the functional groups introduced in the preceding steps.
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Deprotection (if necessary): If protecting groups were used, a final deprotection step is carried out.
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Final Purification: The final compound, 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, is purified by recrystallization or column chromatography to achieve the desired purity.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Signaling Pathways (Hypothetical)
Direct biological studies on 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine have not been reported. However, based on the known activities of structurally related compounds, we can hypothesize potential biological targets and mechanisms of action.
Potential as an Anticancer Agent
Derivatives of both imidazo[1,2-a]pyrazine and oxadiazole have demonstrated significant anticancer properties.[2][3][8] Two plausible mechanisms of action are inhibition of tubulin polymerization and modulation of the PI3K/Akt signaling pathway.
3.1.1. Hypothetical Mechanism: Tubulin Polymerization Inhibition
Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] These compounds often bind to the colchicine binding site on β-tubulin.
Caption: Hypothetical tubulin inhibition pathway.
3.1.2. Hypothetical Mechanism: PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[11][12][13][14] Imidazo[1,2-a]pyridine derivatives have been reported to inhibit components of this pathway.[8]
Caption: Hypothetical PI3K/Akt pathway inhibition.
Future Directions
The information presented in this guide highlights 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine as a molecule with potential for further investigation. Future research should focus on:
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Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route to obtain sufficient quantities of the compound for thorough characterization and biological evaluation.
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In Vitro Biological Screening: Assessing the cytotoxic activity of the compound against a panel of cancer cell lines and evaluating its potential anti-inflammatory effects.
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Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
Conclusion
While there is a notable lack of direct experimental data for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, the analysis of its constituent heterocyclic systems—imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole—suggests that it is a compound of significant interest for drug discovery, particularly in the field of oncology. This technical guide provides a foundational framework for initiating research into this promising molecule by offering a summary of its known properties, proposing plausible synthetic strategies, and hypothesizing its potential biological activities. Further experimental investigation is warranted to fully uncover the therapeutic potential of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]


